2,3-Diphenylbenzo[f]quinoxaline
Overview
Description
2,3-Diphenylbenzo[f]quinoxaline is a chemical compound . It is also known as a quinoxaline derivative .
Synthesis Analysis
The synthesis of 2,3-Diphenylbenzo[f]quinoxaline involves various methods. One method involves the Buchwald–Hartwig amination reaction . Another method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent . There are also green chemistry approaches, such as the sonochemical synthesis .Molecular Structure Analysis
The molecular formula of 2,3-Diphenylbenzo[f]quinoxaline is C20H14N2 . The phenyl rings in 2,3-diphenylquinoxaline form torsion angles with the plane defined by the quinoxaline moiety .Chemical Reactions Analysis
Upon irradiation, 2,3-diphenylbenzo[f]quinoxaline undergoes photodimerisation . There are also studies on the reactions of 2,3-diphenylbenzo[f]quinoxaline with different ligands .Physical And Chemical Properties Analysis
2,3-Diphenylbenzo[f]quinoxaline has a molecular weight of 282.3386 . Its physical and chemical properties such as melting point, boiling point, and density are yet to be confirmed .Scientific Research Applications
Organometallic Chemistry
2,3-Diphenylbenzo[f]quinoxaline, when treated with specific organometallic compounds, shows significant reactions leading to novel biscyclomanganated products. These reactions are valuable in the study of ligand transformations and the structure of resulting compounds can be analyzed using techniques like X-ray diffraction (Djukic et al., 2005).
Crystallography
In crystallography, the structural analysis of 2,3-diphenylbenzo[f]quinoxaline and its derivatives provides insights into their crystallization patterns and molecular geometry. For instance, their crystalline forms exhibit specific space groups and angles, which are key for understanding their solid-state properties (Cantalupo et al., 2006).
Polymer Chemistry
2,3-Diphenylbenzo[f]quinoxaline derivatives are utilized in polymer chemistry, particularly in the synthesis of copolymers for solar cell applications. Their optical, electrochemical, and photovoltaic properties are essential for improving the efficiency of polymer solar cells (Lee et al., 2011).
Synthesis of Heterocycles
This compound is a versatile building block in organic synthesis, particularly for creating a variety of heterocyclic compounds. These synthesized products can have applications in pharmacology and materials science (Azab & Saad, 2016).
Corrosion Inhibition
Quinoxaline derivatives, including 2,3-diphenylbenzo[f]quinoxaline, have been studied for their potential as corrosion inhibitors. These compounds can significantly reduce the corrosion rate of metals, making them useful in industrial applications (Saraswat & Yadav, 2020).
Photodynamic Therapy
Certain cationic iridium complexes derived from 2,3-diphenylbenzo[f]quinoxaline exhibit near-infrared phosphorescence and can be used in photodynamic therapy (PDT) for treating cancer. Their effectiveness varies with the identity of the coligand, demonstrating the compound's potential in therapeutic applications (Wang et al., 2017).
Electrochemistry
In electrochemistry, studies focus on quinoxaline derivatives as corrosion inhibitors. For example, 2,3-diphenylbenzo[f]quinoxaline and related compounds are analyzed for their effectiveness in preventing metal corrosion in acidic mediums, which is critical for industrial metal preservation (Saraswat & Yadav, 2020).
Polymer Science
Research in polymer science involves using 2,3-diphenylbenzo[f]quinoxaline in the synthesis of novel polymers with potential applications in various fields like materials science and engineering (Baek et al., 2006).
properties
IUPAC Name |
2,3-diphenylbenzo[f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)26-24-20-14-8-7-9-17(20)15-16-21(24)25-22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULDPVEJSZHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303884 | |
Record name | 2,3-diphenylbenzo[f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbenzo[f]quinoxaline | |
CAS RN |
10322-25-5 | |
Record name | NSC163177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylbenzo[f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPHENYL-5,6-BENZOQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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